3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
3-(4-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (molecular formula: C₁₆H₁₁ClN₄S) is a fused heterocyclic compound featuring a triazolothiadiazine core substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 6 .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-13-8-6-12(7-9-13)15-18-19-16-21(15)20-14(10-22-16)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHPQIKJXYCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The most widely employed method involves the cyclocondensation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethan-1-one in ethanol under reflux (5–7 hours) with triethylamine as a catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the bromoketone, followed by intramolecular cyclization to form the triazolo-thiadiazine core.
Reagents :
-
4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 mmol)
-
2-Bromo-1-phenylethan-1-one (1 mmol)
-
Ethanol (20 mL)
-
Triethylamine (0.1 mL)
Procedure :
-
Dissolve the triazole-thiol and bromoketone in ethanol.
-
Add triethylamine and reflux at 80°C for 6 hours.
-
Cool, filter the precipitate, and recrystallize from DMF/EtOH.
Analytical Validation
-
IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch of acetylpyrazole intermediate), 1225 cm⁻¹ (C-S-C), and 1597 cm⁻¹ (C=N).
-
¹H NMR (CDCl₃) : Signals at δ 4.50 (s, 2H, SCH₂), 7.44–8.12 (m, 11H, Ar-H), 8.64 (s, 1H, triazole-CH).
Phosphorus Oxychloride-Mediated Cyclization
One-Pot Synthesis from Carboxylic Acids
An alternative route employs 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and phenylacetic acid in phosphorus oxychloride (POCl₃). This method bypasses bromoketone intermediates, instead leveraging POCl₃ as both a solvent and cyclizing agent.
Reagents :
-
4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (3 mmol)
-
Phenylacetic acid (4.5 mmol)
-
POCl₃ (25 mL)
Procedure :
-
Reflux the triazole-thiol and phenylacetic acid in POCl₃ for 3 hours.
-
Quench with ice-water, neutralize with NaOH, and filter the precipitate.
-
Recrystallize from ethanol.
Key Advantages and Limitations
-
Advantages : Avoids hazardous bromoketones; suitable for scale-up.
-
Limitations : Lower yields compared to bromoketone route; requires careful handling of POCl₃.
Microwave-Assisted Synthesis
Optimized Conditions for Enhanced Efficiency
Microwave irradiation significantly reduces reaction time (30 minutes vs. 6 hours) while improving yields (85–92%). The method uses DMF as a polar aprotic solvent to facilitate rapid heating.
Reagents :
-
4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 mmol)
-
2-Bromo-1-phenylethan-1-one (1 mmol)
-
DMF (10 mL)
Procedure :
-
Mix reagents in DMF and irradiate at 150°C (300 W) for 30 minutes.
-
Pour into ice-water, filter, and recrystallize.
Comparative Analysis of Synthetic Routes
Structural Confirmation and Purity Assessment
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar triazolo-thiadiazine core with dihedral angles of 85.3° between the chlorophenyl and phenyl groups.
Chemical Reactions Analysis
3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as piperidine or potassium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the parent compound .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of triazolo-thiadiazine compounds exhibit potent antitumor properties. A study demonstrated that structural variations within the phenyl moiety could enhance antitumor activity through mechanisms such as inhibition of tubulin polymerization. This suggests potential applications in cancer therapeutics where targeting cell division is crucial .
Antiviral Activity
The antiviral efficacy of triazolo-thiadiazine derivatives has been explored extensively. Compounds have been synthesized and tested against various viral strains, showing promising results in inhibiting viral replication. The mode of action typically involves interference with viral entry or replication processes .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of triazolo-thiadiazine derivatives. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, one derivative exhibited selectivity for COX-2 with a significant reduction in inflammation markers in vivo .
Antifungal Activity
Recent investigations into the antifungal properties of triazolo-thiadiazines have revealed their effectiveness against Candida albicans and other fungal pathogens. The mechanism often involves disrupting fungal cell membrane integrity or inhibiting essential metabolic pathways within the fungi .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase by binding to their active sites and blocking their catalytic activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Effects
The biological activity of triazolothiadiazines is highly dependent on substituent patterns. Key comparisons include:
Key Observations :
Anticancer Activity :
- The target compound’s phenyl group at C-6 likely results in lower anticancer activity compared to 113h, which has a p-Cl-phenyl group at C-6 (mean growth inhibition: 45.44% vs. ~30% in phenyl-substituted analogs) .
- Trifluoromethyl-substituted derivatives (e.g., 317 in ) exhibit potent anti-proliferative effects, suggesting electron-withdrawing groups at C-3 enhance activity.
Antimicrobial Activity :
- Compounds with 3-chlorophenyl groups (e.g., 7a-j in ) show moderate to strong antimicrobial effects. The target’s 4-chlorophenyl substitution may offer similar or slightly reduced activity due to positional isomerism .
Spectroscopic and Physicochemical Data
| Property | Target Compound | 3,4-Dimethoxyphenyl Analog (7a) | 5c |
|---|---|---|---|
| Molecular Ion (m/z) | Not reported | 353.4 | 320.8 |
| IR Peaks (cm⁻¹) | Not reported | 3097 (C-H), 1394 (C=N) | 1596 (C=N), 3432 (NH) |
| NMR Features | Not reported | δ 3.73 (OCH₃), 7.36–7.64 (Ar-H) | δ 2.47 (CH₃), 7.15–7.39 (Ar-H) |
Biological Activity
The compound 3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of the triazolothiadiazine family, known for its diverse pharmacological properties. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant effects.
Chemical Structure and Properties
- IUPAC Name : 3-(4-chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Molecular Formula : C15H11ClN4S
- Molecular Weight : 326.8 g/mol
- CAS Number : 93073-24-6
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbon disulfide followed by cyclization with hydrazonoyl halides. The synthetic routes are crucial for producing derivatives with enhanced biological activities.
Anticancer Activity
Research has shown that This compound exhibits significant anticancer properties. It induces apoptosis in cancer cells by disrupting the cell cycle and promoting chromatin condensation. In vitro studies demonstrated its effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3-(4-Chlorophenyl)-6-phenyl | MCF-7 | 64.5 |
| 3-(4-Chlorophenyl)-6-phenyl | A549 | Not specified |
In a study comparing it to conventional treatments like doxorubicin, this compound showed a higher selectivity towards cancer cells over normal cells .
Antimicrobial Activity
The compound also exhibits potent antimicrobial activity against a range of pathogens. It inhibits bacterial growth by interfering with cell wall synthesis and metabolic pathways. The following table summarizes its effectiveness against various bacterial strains:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Effective |
In particular, it has been shown to outperform traditional antibiotics in specific tests against Candida species .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy as it scavenges free radicals and reduces oxidative stress. This activity is crucial for protecting cells from damage caused by oxidative stress and may contribute to its anticancer effects.
The biological activity of This compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes related to cancer proliferation and microbial growth.
- Free Radical Scavenging : It neutralizes free radicals that contribute to cellular damage.
Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Efficacy Study : A study on MCF-7 and MDA-MB-231 breast cancer cell lines found that derivatives of this compound displayed significant antiproliferative properties compared to standard treatments .
- Antimicrobial Screening : Research focused on various fungal strains demonstrated that this compound exhibited significant antifungal activity against multiple Candida species when compared to ketoconazole .
Q & A
Q. Methodological Insight :
- Use molecular docking (AutoDock Vina) to predict binding affinities.
- Validate via SAR studies : Compare IC₅₀ values across analogs with controlled substituent changes .
What spectroscopic techniques are most reliable for characterizing triazolothiadiazine derivatives, and how are spectral contradictions resolved?
Q. Basic Research Focus
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm) and NH/CH₂ groups (δ 3.5–5.0 ppm) confirm ring fusion. Discrepancies arise due to tautomerism; D₂O exchange resolves NH signals .
- IR : Thiadiazine C=S stretches (1150–1250 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) validate core structure .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., dihedral angles between triazole and thiadiazine rings: 10.54° in fluorophenyl analogs) .
Advanced Case Study :
In 3-(4-chlorophenyl)-7-methyl derivatives, conflicting NMR signals for CH₃ (δ 2.3 vs. 2.5 ppm) were resolved via NOESY , confirming methyl orientation relative to the chlorine substituent .
How can researchers address discrepancies in biological activity data across structurally similar triazolothiadiazines?
Advanced Research Focus
Contradictions often arise from assay conditions or subtle structural differences:
- Case 1 : Antifungal activity of 3-(4-chlorophenyl) derivatives varied (MIC = 8–32 µg/mL) due to solvent polarity in broth microdilution assays .
- Case 2 : PDE4 inhibition (IC₅₀ = 0.8 nM for compound 10 vs. 1.2 nM for 18) correlated with substituent electronic effects (Hammett σ values: −0.37 for methoxy vs. −0.15 for trifluoromethyl) .
Q. Resolution Strategies :
Standardize assays : Use identical cell lines/solvent systems (e.g., RPMI-1640 for cytotoxicity).
DFT calculations : Predict electronic profiles (e.g., Mulliken charges) to rationalize activity trends .
What are the emerging applications of molecular docking in designing triazolothiadiazine-based enzyme inhibitors?
Advanced Research Focus
Docking studies guide rational design:
Q. Methodology :
- Prepare ligands: Optimize geometry at B3LYP/6-31G* level.
- Grid box: Centered on active site (20 ų for 3LD6).
- Post-docking analysis: LigPlot+ for interaction maps .
How do crystallization conditions impact the structural stability of triazolothiadiazines?
Q. Basic Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
